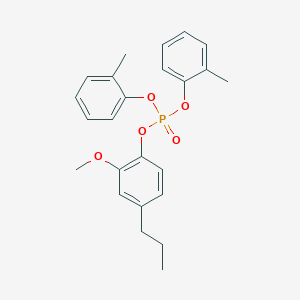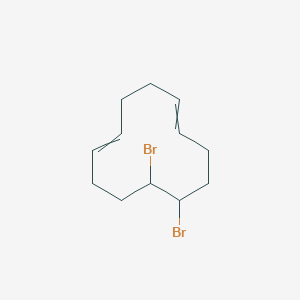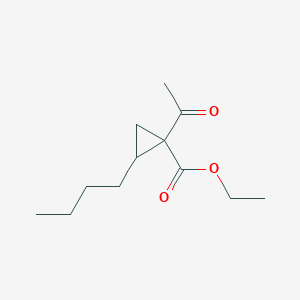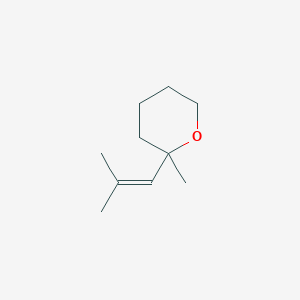
Methanetetrayltetrakis(dimethylsilanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanetetrayltetrakis(dimethylsilanol) is a silicon-based compound with the chemical formula C_5H_16O_4Si_4. It is a member of the silanol family, which are compounds containing silicon-oxygen-hydrogen bonds. Silanols are known for their unique properties and are widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Methanetetrayltetrakis(dimethylsilanol) can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the following steps:
-
Hydrolysis of Chlorosilanes: : Chlorosilanes react with water to form silanols and hydrochloric acid. For example: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the chlorosilane used is tetrachlorosilane (SiCl_4), which undergoes hydrolysis to form methanetetrayltetrakis(dimethylsilanol).
-
Reaction Conditions: : The reaction is typically carried out under controlled conditions to ensure complete hydrolysis. The use of a catalyst, such as a metal catalyst, can enhance the reaction rate.
Industrial Production Methods
Industrial production of methanetetrayltetrakis(dimethylsilanol) involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity. The reaction is conducted in a controlled environment to prevent contamination and ensure consistent product quality.
化学反应分析
Types of Reactions
Methanetetrayltetrakis(dimethylsilanol) undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes. The oxidation process involves the removal of hydrogen atoms and the formation of Si-O-Si bonds.
Reduction: Silanols can be reduced to form silanes. This reaction typically involves the use of reducing agents such as hydrosilanes.
Substitution: Silanols can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as triethylsilane (TES) and polymethylhydrosiloxane (PMHS) are commonly used. The reaction conditions vary depending on the desired product.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reaction conditions are optimized to achieve high selectivity and yield.
Major Products Formed
Oxidation: The major products are siloxanes, which have applications in various industries.
Reduction: The major products are silanes, which are used in the synthesis of other silicon-based compounds.
Substitution: The major products depend on the substituent introduced. Common products include alkylsilanes and halogenated silanes.
科学研究应用
Methanetetrayltetrakis(dimethylsilanol) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds. Its unique properties make it valuable in the development of new materials.
Biology: Silanols have been studied for their potential use in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research has explored the use of silanols in the development of medical devices and implants due to their biocompatibility.
Industry: Methanetetrayltetrakis(dimethylsilanol) is used in the production of silicone-based materials, which have applications in electronics, coatings, and adhesives.
作用机制
The mechanism of action of methanetetrayltetrakis(dimethylsilanol) involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, silanols can interact with proteins and other biomolecules, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
Trimethylsilanol: A simpler silanol with the formula (CH_3)_3SiOH.
Diphenylsilanediol: A silanediol with the formula (C_6H_5)_2Si(OH)_2.
Tetramethylsilane: A silane with the formula (CH_3)_4Si.
Uniqueness
Methanetetrayltetrakis(dimethylsilanol) is unique due to its tetrafunctional silanol structure, which provides multiple reactive sites. This makes it highly versatile in various chemical reactions and applications. Its ability to form stable siloxane bonds also distinguishes it from simpler silanols.
属性
CAS 编号 |
91621-67-9 |
|---|---|
分子式 |
C9H28O4Si4 |
分子量 |
312.66 g/mol |
IUPAC 名称 |
hydroxy-dimethyl-[tris[hydroxy(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h10-13H,1-8H3 |
InChI 键 |
PXOAOMDIUPAUCE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C([Si](C)(C)O)([Si](C)(C)O)[Si](C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)



![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)




![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
